1,3-Dibromo-5,5-dimethylhydantoin
Overview
Description
1,3-Dibromo-5,5-dimethylhydantoin is an organic compound derived from the heterocycle dimethyl hydantoin. This white crystalline compound with a slight bromine odor is widely used as a disinfectant for drinking water purification, recreational water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems . It is also known for its stability and effectiveness in a wide range of pH conditions .
Mechanism of Action
Target of Action
DBDMH is primarily used as a disinfectant for water purification, recreational water treatment, and in industrial/commercial water cooling systems . It is also used as a bleaching agent in pulp and paper mills . The primary targets of DBDMH are various pathogens present in the water, including bacteria, viruses, and fungi .
Mode of Action
DBDMH acts as a source of bromine, which is equivalent to hypobromous acid (HOBr) . The bromine from DBDMH interacts with water to form HOBr and 5,5-dimethylhydantoin . With a pKa of 8.6, hypobromous acid partially dissociates in water to form “Br+”, which produces bromide ions in the process of disinfection . The bromide ions can then undergo oxidation to hypobromous acid in the presence of an oxidizer of sufficient strength .
Biochemical Pathways
The biochemical pathway involves the conversion of bromide ions to hypobromous acid in the presence of an oxidizer . This reoxidation process is commonly called “activation” of the bromide ion . The activated bromide ion then interacts with the pathogens, leading to their destruction .
Pharmacokinetics
Its effectiveness as a disinfectant would be determined by its solubility in water, which is 0.1 g/100 mL at 20 °C .
Result of Action
The result of DBDMH’s action is the destruction of pathogens in the water, making it safe for human use . It achieves this by producing bromide ions that interact with the pathogens, leading to their destruction .
Action Environment
The action of DBDMH can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility in water can affect its efficacy as a disinfectant . Furthermore, the presence of an oxidizer is necessary for the activation of the bromide ion . It’s also worth noting that DBDMH is a white solid with a slight bromine odor, and it has a melting point of 197 to 203 °C .
Biochemical Analysis
Biochemical Properties
1,3-Dibromo-5,5-dimethylhydantoin is known to catalyze leukotriene B4 omega-hydroxylation and arachidonic acid omega-hydroxylation, although its activity is much lower than that of CYP4F2 . It also catalyzes the hydroxylation of the antihistamine ebastine . The nature of these interactions involves the release of bromine, equivalent to hypobromous acid (HOBr), which is involved in various biochemical reactions .
Molecular Mechanism
This compound acts as a source of bromine, equivalent to hypobromous acid (HOBr). The bromine released in situ likely acts as a catalyst in the reaction medium, leading to a considerable increase in the electrophilicity of the aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5,5-dimethylhydantoin can be synthesized by brominating 5,5-dimethylhydantoin. The reaction typically involves the use of bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 5,5-dimethylhydantoin in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting thiols to disulfides.
Substitution: It can substitute bromine atoms in organic compounds, such as the bromination of alkenes and aromatic rings.
Addition: It can add bromine atoms to double bonds in alkenes, forming dibromo compounds.
Common Reagents and Conditions:
Oxidation: Thiols are oxidized to disulfides using this compound in solution or under solvent-free conditions.
Substitution: Bromination reactions often use this compound in the presence of a catalyst like azobisisobutyronitrile (AIBN).
Addition: Alkenes are dibrominated using this compound under mild conditions without the need for a catalyst.
Major Products:
Oxidation: Disulfides from thiols.
Substitution: Brominated aromatic compounds.
Addition: 1,2-dibromoalkanes from alkenes.
Scientific Research Applications
1,3-Dibromo-5,5-dimethylhydantoin has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Bromosuccinimide (NBS): Another brominating agent used for similar purposes.
1,3-Dichloro-5,5-dimethylhydantoin: A chlorinating agent with similar applications.
Uniqueness: 1,3-Dibromo-5,5-dimethylhydantoin is unique due to its stability and effectiveness over a wide pH range, making it suitable for various applications, including water treatment and organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDVERQJMEPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035341 | |
Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |
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Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS] | |
Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |
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Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
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CAS No. |
77-48-5 | |
Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-48-5 | |
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Record name | Dibromantin | |
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Record name | Dibromantin | |
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Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |
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Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
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Record name | 1,3-dibromo-5,5-dimethylhydantoin | |
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Record name | 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DBDMH?
A1: The molecular formula of DBDMH is C5H6Br2N2O2, and its molecular weight is 285.94 g/mol. []
Q2: What are the typical spectroscopic characteristics of DBDMH?
A2: While the provided research doesn't delve into detailed spectroscopic analysis, it can be characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and GLC. []
Q3: How is DBDMH used in organic synthesis?
A3: DBDMH serves as a versatile reagent in organic synthesis, acting as a catalyst or promoter for various reactions. It's employed in:
- Bromination: Efficiently brominates aromatic compounds, even those with electron-withdrawing substituents, in the presence of strong acids. [] Can also be used for regioselective bromination of phenols and polyphenols. []
- Oxidation: Oxidizes 1,3,5-trisubstituted pyrazolines to pyrazoles. [] Also oxidizes thiols to disulfides under both solution and solvent-free conditions. []
- Synthesis of Heterocycles: Catalyzes the synthesis of polyhydroquinoline derivatives and 12-aryl-8,9,10,12-tetrahydro[a] xanthene-11-ones via one-pot multicomponent reactions. [] Also facilitates the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds. []
- Protection Reactions: Acts as a catalyst for trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS). [] Also promotes tetrahydropyranylation of alcohols. []
- Glycosylation: Activates thioglycosides for glycosidic bond formation in the presence of co-promoters like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). []
Q4: Can you provide an example of a reaction mechanism involving DBDMH?
A5: In the acid-catalyzed bromination of aromatic compounds, DBDMH likely acts as a source of electrophilic bromine. The strong acid protonates one of the DBDMH bromine atoms, making it more electrophilic and susceptible to attack by the aromatic ring. []
Q5: What are the advantages of using DBDMH as a catalyst?
A5: DBDMH offers several benefits as a catalyst:
Q6: How is DBDMH used in analytical chemistry?
A6: DBDMH can replace elemental bromine in several analytical applications:
- Determination of Phenol and Resorcinol: Offers a faster and less hazardous alternative to the Koppeschaar reaction, which traditionally uses chloroform. []
- Iron Limit Tests: Can replace bromine water in iron limit tests for substances like maleic acid and titanium dioxide. []
- Drug Identification: Replaces elemental bromine in color reactions for identifying drugs like aloes, amiloride hydrochloride, and chlorhexidine. []
Q7: What is the environmental impact of DBDMH?
A8: While DBDMH itself is a brominating agent, it can be used to replace more environmentally hazardous reagents like elemental bromine and chloroform in various applications. [, ]
Q8: Are there any alternatives to DBDMH?
A9: Yes, alternatives to DBDMH exist depending on the specific application. For example, N-bromosuccinimide (NBS) is another common brominating agent. [, ] The choice of reagent depends on factors like reaction conditions, desired selectivity, and cost.
Q9: What safety precautions should be taken when handling DBDMH?
A10: DBDMH should be handled with care as it is an oxidizing agent and can be irritating to the skin and respiratory system. [] Always consult the safety data sheet before handling DBDMH.
Q10: How is DBDMH used as a disinfectant?
A11: DBDMH is a powerful disinfectant, effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. [, ] It's used in various applications, such as:
- Water Treatment: Controls microbial growth in swimming pools, spas, and industrial water systems. [, ]
- Agriculture: Disinfects poultry houses, animal drinking water, and equipment. []
Q11: How does DBDMH interact with microcystin in water treatment?
A12: DBDMH effectively removes microcystin toxins (MC-LR and MC-RR) from water. Studies demonstrate a high removal rate under optimized conditions, indicating its potential application in drinking water treatment. []
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